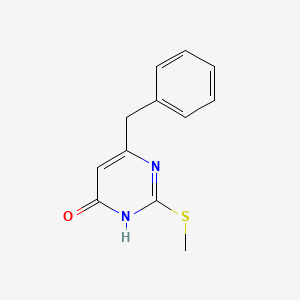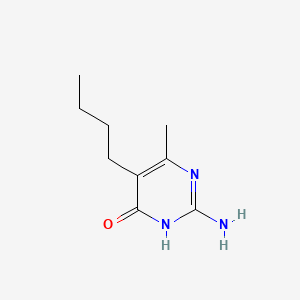
Acid Blue 29
説明
Chemical Reactions Analysis
While specific chemical reactions involving Acid Blue 29 are not detailed in the search results, a study on the removal of Acid Blue 29 from aqueous solutions using biosorbents like pine sawdust has been reported . This suggests that Acid Blue 29 can interact with certain materials, leading to its removal from solutions.科学的研究の応用
1. Cloud Point Extraction for Water Analysis Acid Blue 29 is used in a Cloud Point Extraction (CPE) method to preconcentrate the dye prior to its spectrophotometric determination. This technique is applied for the analysis of AB 29 dye in water samples, offering high recoveries and a simple, fast procedure .
Adsorption Studies on Hydroxyapatite Materials
Research has been conducted on the adsorption of Acid Blue 29 onto hydroxyapatite-based materials. The study compares unmodified hydroxyapatite and partially hydrolyzed polyacrylamide modified hydroxyapatite for their effectiveness in adsorbing the textile dye .
3. Kinetic Modeling in Fluidized Bed Reactors Acid Blue 29 dye is also studied for its adsorption kinetics using fluidized granular activated carbon inside a Tapered Fluidized Bed Reactor. The research focuses on predicting the dye uptake at various flow rates, contributing to the understanding of dynamic adsorption processes .
作用機序
Target of Action
Acid Blue 29 (AB29) is a double azo class dye, characterized by the existence of nitrogen-nitrogen double bonds (-N=N-) and brightness due to these azo bonds and associated chromophores In the context of environmental science, ab29 is often targeted for removal from wastewater due to its non-biodegradable nature and potential toxicity .
Mode of Action
In the context of wastewater treatment, ab29 can be adsorbed by various materials such as pine sawdust . This process is often described by sorption kinetic models, with data fitting well to the pseudo-first-order model, indicating physi-sorption .
Biochemical Pathways
In the context of environmental impact, ab29 can be degraded through various methods, including adsorption and photocatalytic degradation . Photocatalytic degradation could convert bio non-degradable dye complex molecules into smaller, non-carcinogenic, low molecular species .
Pharmacokinetics
Given its use in textile industries and its presence in industrial wastewater, it can be inferred that ab29 has significant environmental distribution .
Result of Action
It’s known that ab29, like other azo dyes, can cause environmental pollution when improperly disposed of, leading to potential harm to aquatic ecosystems .
Action Environment
Environmental factors significantly influence the action of AB29. For instance, in the context of wastewater treatment, the flow rate, dye concentration, and dose of adsorbent material can affect the efficiency of AB29 adsorption . Furthermore, environmental conditions such as light and temperature can influence the efficiency of photocatalytic degradation of AB29 .
特性
IUPAC Name |
disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(10-17(39(35,36)37)21(22(18)29)27-24-13-5-2-1-3-6-13)9-16(38(32,33)34)20(19)26-25-14-7-4-8-15(11-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPZYSLMIXIHM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)[N+](=O)[O-])N)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889490 | |
| Record name | Acid Blue 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Blue 29 | |
CAS RN |
5850-35-1 | |
| Record name | C.I. 20460 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(3-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Blue 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Acid Blue 29 has the molecular formula C32H20N6Na2O6S2 and a molecular weight of 682.68 g/mol.
ANone: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly utilize techniques like UV-Vis spectroscopy to monitor the decolorization of Acid Blue 29 during degradation studies. [, , , , ] For instance, a decrease in absorbance at a specific wavelength indicates the breakdown of the dye molecule. [, ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze the functional groups present in Acid Blue 29 and modified adsorbents used for its removal. [, ]
ANone: The removal of Acid Blue 29 from aqueous solutions is significantly influenced by pH. Research shows that acidic conditions generally favor the adsorption of Acid Blue 29 onto various materials. [, , , , ] For example, one study observed maximum removal at a pH of 2 using a zinc chloride-modified cocoa pod husk-based carbon adsorbent. [] This pH dependence is often attributed to the surface charge of the adsorbent and its interaction with the dye molecule.
ANone: Acid Blue 29 itself doesn't typically act as a catalyst. Instead, research primarily focuses on its degradation through advanced oxidation processes (AOPs) utilizing catalysts like TiO2. [, , ] These processes generate highly reactive hydroxyl radicals that effectively break down the dye molecule.
ANone: Several methods have been explored for the removal of Acid Blue 29, with adsorption being a prominent one. Researchers have investigated various adsorbents, including:
- Immobilized fungal biomass: Aspergillus niger fungal biomass, when immobilized in a polysulphone matrix, demonstrated a high adsorption capacity for Acid Blue 29 (64.7 mg/g). []
- Activated carbon: Activated carbon derived from different sources, such as olive pomace oil bleaching sorbent [], has shown effectiveness in removing Acid Blue 29. Studies have explored its adsorption kinetics, isotherms, and optimization of the adsorption process.
- Layered double hydroxides (LDHs): LDHs, both in calcined and uncalcined forms, have been investigated for their ability to adsorb Acid Blue 29. [, ] The adsorption process is influenced by factors like pH, adsorbent dosage, contact time, and initial dye concentration.
- Amyloid fibrils: Amyloid fibrils, protein nanofibers, have emerged as potential biosorbents for Acid Blue 29 removal. [] Their ability to rapidly adsorb the dye makes them promising candidates for wastewater treatment applications.
ANone: The initial concentration of Acid Blue 29 plays a crucial role in its removal efficiency. Generally, higher initial dye concentrations result in lower removal rates. [, ] This is because a limited number of adsorption sites are available on the adsorbent surface.
ANone: AOPs have shown promise in degrading Acid Blue 29. These methods utilize strong oxidizing agents like hydroxyl radicals to break down the dye molecule. Some AOPs investigated include:
- Fenton and Fenton-like processes: These processes involve the use of hydrogen peroxide and iron catalysts to generate hydroxyl radicals, leading to the decolorization and mineralization of Acid Blue 29. [, ] The efficiency of these processes can be influenced by factors like pH, catalyst concentration, and the type of oxidant used (e.g., hydrogen peroxide vs. sodium persulfate).
- VUV-based AOPs: Vacuum ultraviolet (VUV) irradiation, alone or in combination with oxidants like H2O2 and catalysts like TiO2, has proven effective in degrading Acid Blue 29. [, ] The degradation efficiency can be affected by factors such as pH, VUV intensity, and the presence of catalysts or oxidants.
ANone: Acid Blue 29, as with many other azo dyes, is a significant environmental pollutant. Its presence in wastewater, even at low concentrations, can negatively impact aquatic life and potentially lead to bioaccumulation in the food chain. [] Furthermore, some degradation products of Acid Blue 29 could be more toxic than the parent compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
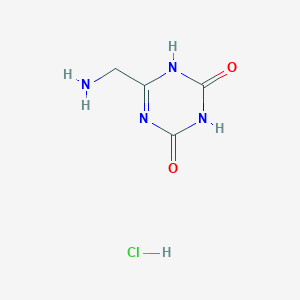
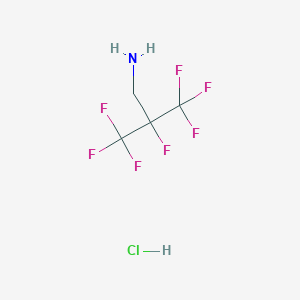
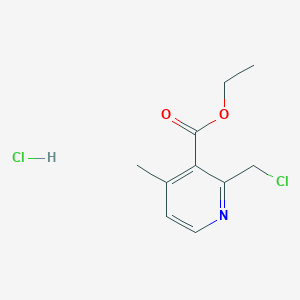
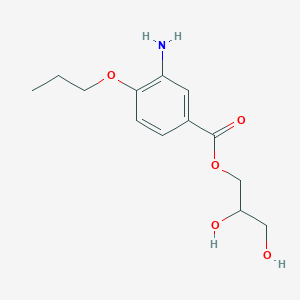

![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)

